(-)-Conduritol B

Descripción general

Descripción

(-)-Conduritol B, also known as (-)-epicatechin-3-O-beta-D-glucopyranoside or CB, is a natural polyphenol found in plants and fungi. It is a plant-based compound that has been studied for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities. CB is a member of the flavonoid family and is structurally similar to other polyphenols such as catechin and epicatechin. It has been isolated from a variety of plant sources, including the bark of the Chinese magnolia tree, the leaves of the European yew tree, and the fruit of the Chinese bayberry tree.

Aplicaciones Científicas De Investigación

- (-)-Conduritol B can serve as a fluorescent label in biological studies. Researchers use it to track specific molecules, cells, or tissues. Its fluorescence properties make it valuable for imaging and localization studies .

- Conduritol B has been explored as a carrier for drug and gene delivery systems. Its unique structure allows it to encapsulate therapeutic agents, protecting them during transport and releasing them at the target site .

- Researchers have used Conduritol B to detect pathogens (such as viruses or bacteria). By modifying its structure, it can selectively bind to specific pathogenic molecules, aiding in diagnostics and surveillance .

- Conduritol B can be employed in protein detection assays. Its interactions with proteins can be leveraged for quantification, profiling, and studying protein-protein interactions .

- The compound’s ability to interact with DNA makes it useful for probing DNA structures. Researchers use it to study DNA conformation, stability, and interactions with other molecules .

- Conduritol B has potential in tissue engineering. Its biocompatibility and ability to modify cell behavior make it relevant for scaffold design and tissue regeneration .

Fluorescent Biological Labels

Drug and Gene Delivery

Biodetection of Pathogens

Protein Detection

DNA Structure Probing

Tissue Engineering

These applications highlight the versatility of (-)-Conduritol B in scientific research. Keep in mind that ongoing studies may uncover additional uses for this intriguing compound! If you’d like more information on any specific application, feel free to ask. 😊

Propiedades

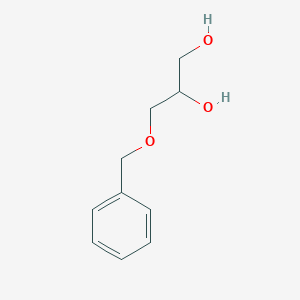

IUPAC Name |

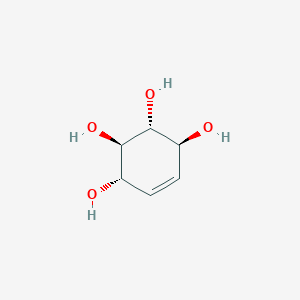

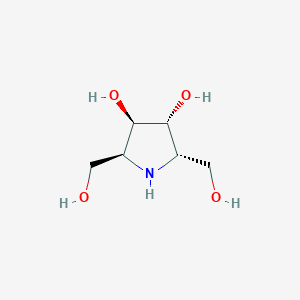

(1R,2S,3S,4R)-cyclohex-5-ene-1,2,3,4-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c7-3-1-2-4(8)6(10)5(3)9/h1-10H/t3-,4-,5+,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRUBQXAKGXQBHA-ZXXMMSQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(C(C(C1O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C[C@H]([C@@H]([C@H]([C@@H]1O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(-)-Conduritol B | |

CAS RN |

80338-90-5 | |

| Record name | Conduritol B, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080338905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CONDURITOL B, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24CB531XHG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Conduritol B epoxide (CBE) is a mechanism-based irreversible inhibitor that specifically targets the active site of β-glucosidases, including acid β-glucosidase (GCase). [, , , , , , , , , , , ] This covalent binding to the catalytic site prevents the enzyme from breaking down its natural substrate, glucosylceramide (GlcCer). [, , , , , ] As a result, GlcCer accumulates within lysosomes, particularly in macrophages, leading to the characteristic pathology observed in Gaucher disease. [, , , , , ] This accumulation also triggers downstream effects such as alterations in lipid metabolism, lysosomal function, and neuronal signaling, contributing to the neurological symptoms in some types of Gaucher disease. [, , , , ]

ANone: (-)- Conduritol B possesses the following characteristics:

ANone: The provided research predominantly focuses on the biological and biochemical aspects of Conduritol B, without delving into its material compatibility or stability under diverse conditions beyond biological contexts. Further research is required to explore these aspects.

A: Conduritol B itself does not possess catalytic properties. Instead, it acts as an inhibitor of enzymes, primarily β-glucosidases. [, , , , , , , , , , ] It inactivates these enzymes by forming a covalent bond with a nucleophilic residue in their active site. [, ] This inhibitory action has found applications in various research areas, including:

- Investigating enzyme mechanisms: By studying the interaction of Conduritol B with β-glucosidases, researchers can gain insights into the enzyme's catalytic mechanism and identify crucial amino acids involved in substrate binding and catalysis. [, , , , ]

- Developing Gaucher disease models: Conduritol B is widely used to generate cellular and animal models of Gaucher disease by inhibiting GCase activity and inducing GlcCer accumulation, mimicking the disease phenotype. [, , , , , ]

- Evaluating potential therapeutics: Conduritol B serves as a tool to assess the efficacy of novel therapeutic strategies for Gaucher disease, such as substrate reduction therapy, by comparing their ability to reduce GlcCer accumulation in the presence of CBE. [, ]

A: While the provided research mentions using computer modeling to compare the structural similarities between Conduritol B derivatives and natural GCase substrates, [] specific details regarding computational chemistry studies or QSAR models for Conduritol B and its derivatives are limited. Further exploration of these aspects could provide valuable insights into their interactions with target enzymes and facilitate the design of more potent and selective inhibitors.

ANone: The research highlights the impact of structural modifications on the activity and selectivity of Conduritol B derivatives:

- Bromination: Bromination of Conduritol B epoxide results in a derivative that binds covalently to the catalytic site of acid β-glucosidase. This allows for determining the molar concentration of functional catalytic sites in the enzyme. []

- Addition of reporter groups: Adding a reporter group near the C1 position of the aziridine analogue of Conduritol B led to the development of broad-spectrum retaining β-exoglucosidase activity-based probes. These probes effectively tag various human and murine enzymes, including GBA1, GBA2, GBA3, and LPH. []

- Alkyl chain length: Studies on alkyl β-glucosides, which share structural similarities with Conduritol B, showed that longer alkyl chains result in stronger competitive inhibition of lysosomal β-glucosidase. []

ANone: The provided research primarily focuses on Conduritol B's use as a research tool, with limited information on its stability under various storage conditions or specific formulation strategies to enhance its stability, solubility, or bioavailability. Further investigation is needed in these areas.

ANone: The provided research primarily focuses on Conduritol B's role as a biochemical tool for studying β-glucosidases and modeling Gaucher disease. These studies do not delve into the aspects mentioned above (questions 8-27). These areas would require further dedicated research and investigation.

ANone: While the provided research doesn't provide a detailed historical account of Conduritol B, it highlights its longstanding role as a crucial tool in Gaucher disease research. Key milestones include:

- Early studies on β-glucosidase inhibition: Research utilizing Conduritol B epoxide revealed its potent inhibitory effect on β-glucosidases, leading to its establishment as a valuable tool for studying these enzymes. [, , , , ]

- Development of Gaucher disease models: Recognizing its ability to induce GlcCer accumulation, researchers adopted Conduritol B epoxide as a tool to create cellular and animal models of Gaucher disease. [, , , , ] These models have been instrumental in dissecting the disease's pathogenesis and evaluating potential therapies.

- Investigation of neuronopathic Gaucher disease: Studies using Conduritol B epoxide in neuronal cell lines and animal models have provided insights into the mechanisms underlying neuronopathic Gaucher disease, where neurological involvement is prominent. [, , , ] These findings are crucial for developing targeted therapies for these severe forms of the disease.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(Benzyloxy)methyl]-1,3-dioxolan-2-one](/img/structure/B43464.png)

![4-[(Benzyloxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B43467.png)

![[(3As,4R,6R,7R,7aS)-7-acetyloxy-4-bromo-2-oxo-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]methyl acetate](/img/structure/B43488.png)